4-methylpiperazine-1-carbonyl chloride basic properties
4-methylpiperazine-1-carbonyl chloride basic properties
An In-Depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride: Properties, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties, synthesis, and applications of 4-methylpiperazine-1-carbonyl chloride. With a focus on practical utility and scientific integrity, this document provides not only procedural steps but also the underlying causality for experimental choices, ensuring a trustworthy and authoritative foundation for laboratory work.
4-Methylpiperazine-1-carbonyl chloride is a key building block in contemporary organic synthesis, particularly valued within the pharmaceutical industry.[1] Its structure, featuring a reactive acyl chloride appended to a 4-methylpiperazine scaffold, makes it an efficient reagent for introducing the N-methylpiperazine moiety into a wide array of molecules.[2] This functional group is a common feature in many bioactive compounds, enhancing properties such as aqueous solubility and oral bioavailability.[2] This guide will delve into the essential characteristics of this reagent, its synthesis, reactivity, and provide validated protocols for its application.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. 4-Methylpiperazine-1-carbonyl chloride is most commonly available and utilized as its hydrochloride salt, which enhances its stability.[3] The properties of both the free base and the hydrochloride salt are summarized below.
Physical and Chemical Data
| Property | 4-Methylpiperazine-1-carbonyl chloride | 4-Methylpiperazine-1-carbonyl chloride hydrochloride |
| CAS Number | 39539-66-7 | 55112-42-0 |
| Molecular Formula | C₆H₁₁ClN₂O[4] | C₆H₁₁ClN₂O · HCl or C₆H₁₂Cl₂N₂O[3] |
| Molecular Weight | 162.62 g/mol [4] | 199.08 g/mol |
| Appearance | Yellow liquid[5] | White to off-white crystalline solid |
| Melting Point | Not available | 225-228 °C (lit.) |
| Boiling Point | 278-279 °C (lit.)[6] | 94-96 °C at 10 Torr[7] |
| Density | 1.200 g/mL at 25 °C (lit.)[6] | Not available |
| Solubility | Soluble in organic solvents[8] | Soluble in water[9] |
| Refractive Index (n20/D) | 1.4980 (lit.)[6] | Not available |
Spectroscopic Profile
The structural identity of 4-methylpiperazine-1-carbonyl chloride hydrochloride is routinely confirmed by various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
C=O Stretch: A strong absorption band is observed in the range of 1695–1710 cm⁻¹, which is characteristic of the acyl chloride functional group.[8]
-
N–H Stretch: A broad peak between 3200–3300 cm⁻¹ indicates the presence of the protonated amine hydrochloride.[8]
-
C–N Stretch: Vibrations corresponding to the piperazine ring are typically found between 1240–1280 cm⁻¹.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆):
-
¹H NMR (500 MHz): A singlet for the N-CH₃ protons appears around δ 2.89 ppm. The eight piperazine protons present as a multiplet in the region of δ 3.12–3.45 ppm.[8]
-
¹³C NMR (125 MHz): The carbonyl carbon (C=O) resonates at approximately δ 165.2 ppm. The piperazine ring carbons (N–CH₂–) are observed at δ 45.1 ppm, the N-methyl carbon (N–CH₃) at δ 52.8 ppm, and the methyl group carbon (CH₃) at δ 38.4 ppm.[8]
-
-
Mass Spectrometry (ESI-MS):
-
High-resolution mass spectrometry typically shows the molecular ion [M+H]⁺ at m/z 199.08. Common fragmentation patterns include the loss of HCl (m/z 163.02) and cleavage of the piperazine ring (m/z 99.04).[8]
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Synthesis and Mechanism
The industrial and laboratory-scale synthesis of 4-methylpiperazine-1-carbonyl chloride relies on the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent.[1][4] The use of phosgene itself is highly hazardous, necessitating stringent safety protocols.[1] A safer alternative involves the use of solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).
Synthetic Pathway
The reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on a carbonyl carbon of phosgene (or its equivalent), followed by the elimination of a chloride ion and subsequent proton loss.
Caption: Synthesis of 4-methylpiperazine-1-carbonyl chloride.
Optimized Synthesis Protocol (Triphosgene Method)
This protocol offers a safer alternative to the direct use of phosgene gas.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylpiperazine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath to manage the exothermic reaction and minimize side product formation.[8]
-
Reagent Addition: A solution of triphosgene (0.35 eq.) in the same anhydrous solvent is added dropwise to the stirred solution of 1-methylpiperazine over 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization.[1][8]
Reactivity and Applications in Synthesis
The high electrophilicity of the carbonyl carbon in the acyl chloride group makes 4-methylpiperazine-1-carbonyl chloride a potent acylating agent.[8] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Reactivity Profile
-
Reaction with Amines: Forms substituted ureas. This is a cornerstone application in the synthesis of various pharmaceutical agents.[1]
-
Reaction with Alcohols: Yields carbamates.[1]
-
Reaction with Thiols: Produces thiocarbamates.[1]
-
Hydrolysis: The compound is moisture-sensitive and will hydrolyze to 4-methylpiperazine-1-carboxylic acid and hydrochloric acid upon exposure to water.[1][10] Therefore, all reactions must be conducted under anhydrous conditions.
Caption: Reactivity of 4-methylpiperazine-1-carbonyl chloride.
Application in Pharmaceutical Synthesis
This reagent is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs), including those targeting neurological disorders.[1] For instance, it is a key intermediate in the synthesis of certain antipsychotic and antidepressant drugs. It has also been used in the development of anticancer agents and CNS-targeting drugs.[1]
Experimental Protocols
The following protocols are provided as a guide for the use of 4-methylpiperazine-1-carbonyl chloride hydrochloride in common synthetic transformations.
Protocol 1: Synthesis of a Substituted Urea
This protocol describes the reaction with a primary or secondary amine.
-
Reaction Setup: A solution of the desired amine (1.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.2 eq.), is added to the solution. The base is crucial for scavenging the HCl generated during the reaction.[8]
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: 4-Methylpiperazine-1-carbonyl chloride hydrochloride (1.05 eq.) is added portion-wise to the cooled, stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by TLC or LC-MS.[2]
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure substituted urea.[2]
Protocol 2: Synthesis of a Carbamate
This protocol details the reaction with an alcohol.
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.1 eq.) is added at 0 °C under an inert atmosphere to deprotonate the alcohol.
-
Reagent Addition: After stirring for 30 minutes at 0 °C, a solution of 4-methylpiperazine-1-carbonyl chloride hydrochloride (1.2 eq.) and an additional equivalent of a non-nucleophilic base (if the hydrochloride salt is used) is added.[2]
-
Reaction: The reaction is allowed to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude carbamate is then purified by column chromatography or recrystallization.[2]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety precautions must be observed when handling 4-methylpiperazine-1-carbonyl chloride and its hydrochloride salt.
Hazard Identification
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Reactivity: Reacts with water to release corrosive hydrochloric acid fumes.[1] It is also moisture-sensitive.[10]
Safe Handling and Personal Protective Equipment (PPE)
Caption: Workflow for safe handling and PPE.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[11] Ensure that a safety shower and eyewash station are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][12] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis due to moisture.[9][7] Keep away from incompatible materials such as strong bases and water.[10]
Conclusion
4-Methylpiperazine-1-carbonyl chloride is a highly valuable and reactive intermediate in organic synthesis. Its ability to efficiently introduce the N-methylpiperazine moiety makes it indispensable in the development of pharmaceuticals and other complex organic molecules. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe application in research and development.
References
-
PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Retrieved from [Link]
-
Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-Methylpiperazine-1-carbonyl chloride. Retrieved from [Link]
-
Georganics. (n.d.). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, September 12). The Significance of Fine Chemicals: A Look at 4-Methyl-1-Piperazinecarbonyl Chloride Hydrochloride in Industry. Retrieved from [Link]
-
SpectraBase. (n.d.). piperazine, 1-[[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]carbonyl]-4-methyl-. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
Sources
- 1. Buy 4-methylpiperazine-1-carbonyl Chloride | 39539-66-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 4-甲基-1-哌嗪羰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methylpiperazine-1-carbonyl chloride - Safety Data Sheet [chemicalbook.com]
- 6. 4-Methylpiperazine-1-carbonyl chloride | 39539-66-7 [chemicalbook.com]
- 7. 55112-42-0 CAS MSDS (4-Methyl-1-piperazinecarbonyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. georganics.sk [georganics.sk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

